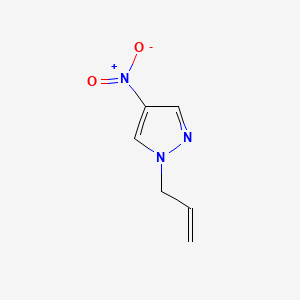

1-Allyl-4-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Allyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, known for its diverse applications in organic synthesis and medicinal chemistry. The presence of an allyl group and a nitro group on the pyrazole ring enhances its reactivity and potential for various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Allyl-4-nitro-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with β-diketones, leading to the formation of pyrazole derivatives . Another method includes the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simple reaction workup .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Allyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different pyrazole derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The allyl and nitro groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Bromine or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Various nucleophiles under mild conditions.

Major Products: The major products formed from these reactions include substituted pyrazoles, amino-pyrazoles, and other functionalized derivatives .

Applications De Recherche Scientifique

1-Allyl-4-nitro-1H-pyrazole has found applications in several scientific fields:

Mécanisme D'action

The mechanism of action of 1-Allyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The nitro group can also undergo bioreduction, forming reactive intermediates that interact with cellular components .

Comparaison Avec Des Composés Similaires

- 1-Allyl-3-nitro-1H-pyrazole

- 1-Allyl-5-nitro-1H-pyrazole

- 1-Allyl-4-amino-1H-pyrazole

Uniqueness: 1-Allyl-4-nitro-1H-pyrazole is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Activité Biologique

1-Allyl-4-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique positioning of the nitro group enhances its reactivity and biological profile, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

This compound (CAS Number: 1240577-26-7) has the following structural formula:

Physical Properties:

- Molecular Weight: 142.12 g/mol

- Melting Point: 160-164°C

- Boiling Point: 334.0±15.0 °C at 760 mmHg

- Density: 1.6±0.1 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to interact with:

- Estrogen Receptors (ERα and ERβ): This interaction suggests potential applications in hormone-related therapies.

- Alcohol Dehydrogenase 1C: Implicating a role in metabolic processes.

Biochemical Pathways

Pyrazole derivatives, including this compound, have been reported to influence several biochemical pathways, potentially modulating cellular functions related to inflammation, cancer, and microbial resistance.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

Studies have shown promising antimicrobial effects against various pathogens:

- Bacterial Strains: Effective against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.

- Fungal Strains: Exhibited activity against Aspergillus niger.

2. Anti-inflammatory Properties

Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases.

3. Anticancer Potential

Preliminary studies have indicated that derivatives of pyrazole can inhibit cancer cell proliferation, particularly in breast cancer models.

Comparative Analysis with Related Compounds

A comparison of this compound with other pyrazole derivatives highlights its unique properties:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1-Allyl-3-nitro-1H-pyrazole | Antimicrobial, anti-inflammatory | Different nitro group positioning |

| 1-Allyl-5-nitro-1H-pyrazole | Limited studies on biological activity | Varies in pharmacological properties |

| 1-Allyl-4-amino-1H-pyrazole | Enhanced anti-inflammatory effects | Amino group substitution |

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

Study on Antimicrobial Activity

A study by Selvam et al. synthesized novel pyrazole derivatives, including this compound, which showed significant antibacterial activity against E. coli and S. aureus. The structure–activity relationship (SAR) indicated that the presence of specific functional groups enhanced antimicrobial efficacy .

Anti-inflammatory Activity Assessment

In another investigation, compounds derived from this compound were tested for their ability to inhibit TNF-α and IL-6 production in vitro. Results showed up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs .

Propriétés

IUPAC Name |

4-nitro-1-prop-2-enylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-2-3-8-5-6(4-7-8)9(10)11/h2,4-5H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVVOPIFBJNGTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.